molecular formula C11H14ClNO3 B12788775 Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate CAS No. 6632-17-3

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate

Cat. No.: B12788775
CAS No.: 6632-17-3
M. Wt: 243.68 g/mol
InChI Key: RSLQQFJGQPKMAD-UHFFFAOYSA-N
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Description

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and a chlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate typically involves the reaction of 2-methoxy-5-chloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-5-chloroaniline+isopropyl chloroformateIsopropyl N-(2-methoxy-5-chlorophenyl)carbamate+HCl\text{2-methoxy-5-chloroaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-methoxy-5-chloroaniline+isopropyl chloroformate→Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(2-methoxy-5-methylphenyl)carbamate
  • Isopropyl N-(2-methoxy-4-nitrophenyl)carbamate
  • Isopropyl N-(2-methoxy-5-bromophenyl)carbamate

Uniqueness

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological or chemical properties compared to its analogs.

Properties

CAS No.

6632-17-3

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

propan-2-yl N-(5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-7(2)16-11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14)

InChI Key

RSLQQFJGQPKMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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